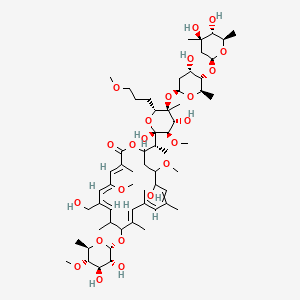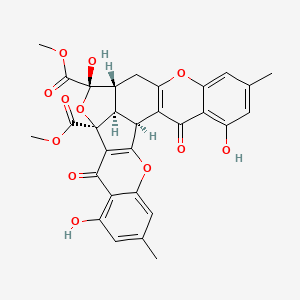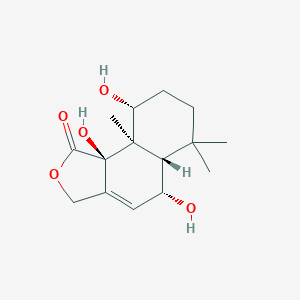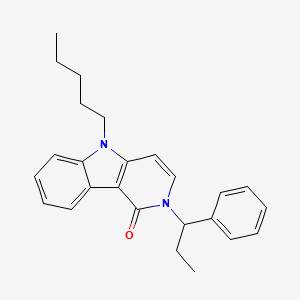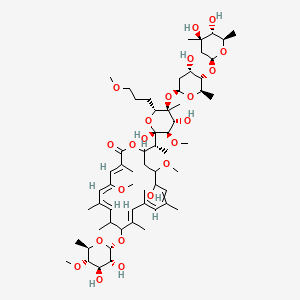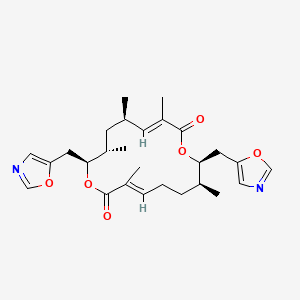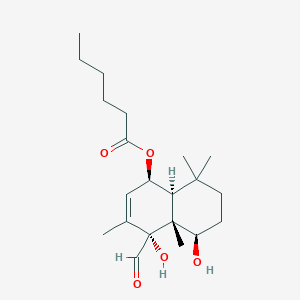
Nanangenine F
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Nanangenine F is typically isolated from the fungal species Aspergillus nanangensis through a series of extraction and purification steps. The process involves the following steps :
Cultivation of Aspergillus nanangensis: The fungus is cultured under specific conditions to promote the production of secondary metabolites.
Extraction: The fungal biomass is extracted using organic solvents such as methanol or ethyl acetate.
Purification: The crude extract is subjected to chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate this compound.
Chemical Reactions Analysis
Nanangenine F undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of hydroxylated or ketone derivatives .
Scientific Research Applications
Chemistry: Nanangenine F serves as a model compound for studying the biosynthesis and chemical properties of drimane sesquiterpenoids.
Mechanism of Action
The mechanism of action of Nanangenine F involves its interaction with various molecular targets and pathways . The biosynthesis of drimane-type sesquiterpenoids, including this compound, is proposed to proceed via a protonation-initiated mechanism involving class II terpene synthases . This mechanism is distinct from the ionization-initiated mechanism of class I terpene synthases, where a carbocation is generated by the release of a diphosphate group .
Comparison with Similar Compounds
Nanangenine F is part of a family of drimane sesquiterpenoids, which includes other compounds such as Nanangenine D, Isonanangenine D, and Nanangenine E . These compounds share similar structural features but differ in their specific functional groups and biological activities . For example:
Nanangenine D: Similar to this compound but with different functional groups.
Isonanangenine D: An isomer of Nanangenine D with slight structural variations.
Nanangenine E: Another drimane sesquiterpenoid with distinct biological activities.
Properties
Molecular Formula |
C21H34O5 |
|---|---|
Molecular Weight |
366.5 g/mol |
IUPAC Name |
[(1R,4R,4aR,5R,8aS)-4-formyl-4,5-dihydroxy-3,4a,8,8-tetramethyl-5,6,7,8a-tetrahydro-1H-naphthalen-1-yl] hexanoate |
InChI |
InChI=1S/C21H34O5/c1-6-7-8-9-17(24)26-15-12-14(2)21(25,13-22)20(5)16(23)10-11-19(3,4)18(15)20/h12-13,15-16,18,23,25H,6-11H2,1-5H3/t15-,16-,18+,20+,21-/m1/s1 |
InChI Key |
YBVXMQREWROXKL-XDISJUHXSA-N |
Isomeric SMILES |
CCCCCC(=O)O[C@@H]1C=C([C@@]([C@@]2([C@@H]1C(CC[C@H]2O)(C)C)C)(C=O)O)C |
Canonical SMILES |
CCCCCC(=O)OC1C=C(C(C2(C1C(CCC2O)(C)C)C)(C=O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-cyclopropyl-6-fluoro-4-oxo-7-[4-[[4-(trifluoromethyl)phenyl]carbamothioyl]piperazin-1-yl]quinoline-3-carboxylic acid](/img/structure/B10823380.png)
![(Z)-[(2S)-1-[[(E)-But-2-enoyl]amino]-3-methylbutan-2-yl]-hydroxyimino-oxidoazanium](/img/structure/B10823407.png)
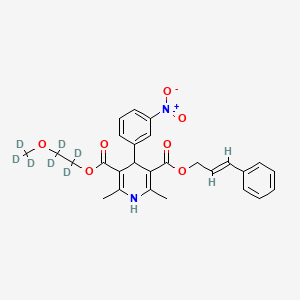
![(3E,5E,7Z,11Z,13E,15E)-20-[(1R)-1-[(2S,3R,4R,5S,6R)-5-[(2S,4S,5S,6R)-5-[(2S,4R,5R,6R)-4,5-dihydroxy-4,6-dimethyloxan-2-yl]oxy-4-hydroxy-6-methyloxan-2-yl]oxy-2,4-dihydroxy-3-methoxy-6-(3-methoxypropyl)-5-methyloxan-2-yl]ethyl]-10-[(2S,3R,4R,5S,6R)-3,4-dihydroxy-5-methoxy-6-methyloxan-2-yl]oxy-17-hydroxy-7-(hydroxymethyl)-5,18-dimethoxy-3,9,11,13,15-pentamethyl-1-oxacycloicosa-3,5,7,11,13,15-hexaen-2-one](/img/structure/B10823418.png)

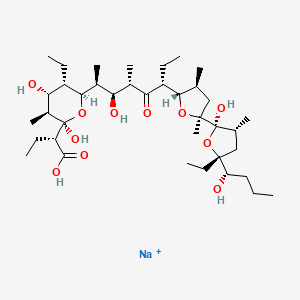
![3-[1-(4,5-Dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboperoxoic acid;3-[1-(4,5-dihydro-1,3-thiazol-2-yl)azetidin-3-yl]sulfanyl-6-(1-hydroxyethyl)-4-methyl-7-oxo-1-azabicyclo[3.2.0]hept-2-ene-2-carboxylic acid](/img/structure/B10823441.png)
